molecular formula C9H10ClF B13129920 2-Chloro-1-ethyl-4-fluoro-3-methylbenzene

2-Chloro-1-ethyl-4-fluoro-3-methylbenzene

Cat. No.: B13129920
M. Wt: 172.63 g/mol
InChI Key: HXIVYAQZSLZIHL-UHFFFAOYSA-N
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Description

2-Chloro-1-ethyl-4-fluoro-3-methylbenzene is an organic compound with the molecular formula C9H10ClF It is a derivative of benzene, where the benzene ring is substituted with chlorine, ethyl, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-ethyl-4-fluoro-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting ethylbenzene can then undergo further substitution reactions to introduce the chlorine, fluorine, and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-ethyl-4-fluoro-3-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the chlorine or fluorine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl group can yield 2-chloro-1-fluoro-3-methylbenzoic acid .

Scientific Research Applications

2-Chloro-1-ethyl-4-fluoro-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-ethyl-4-fluoro-3-methylbenzene involves its interaction with specific molecular targets. The presence of electronegative atoms like chlorine and fluorine can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-ethyl-4-fluorobenzene
  • 2-Chloro-1-ethyl-3-methylbenzene
  • 2-Chloro-1-ethyl-4-methylbenzene

Uniqueness

2-Chloro-1-ethyl-4-fluoro-3-methylbenzene is unique due to the specific combination of substituents on the benzene ring.

Properties

Molecular Formula

C9H10ClF

Molecular Weight

172.63 g/mol

IUPAC Name

2-chloro-1-ethyl-4-fluoro-3-methylbenzene

InChI

InChI=1S/C9H10ClF/c1-3-7-4-5-8(11)6(2)9(7)10/h4-5H,3H2,1-2H3

InChI Key

HXIVYAQZSLZIHL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)F)C)Cl

Origin of Product

United States

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